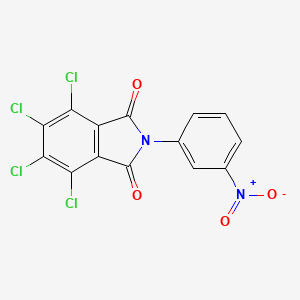

4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core structure, substituted with tetrachloro and nitrophenyl groups.

Wirkmechanismus

Target of Action

N-isoindoline-1,3-dione derivatives, a class of compounds to which this compound belongs, have been reported to have diverse biological reactivity and promising applications . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It is known that n-isoindoline-1,3-dione derivatives interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

N-isoindoline-1,3-dione derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Result of Action

N-isoindoline-1,3-dione derivatives are known to have diverse biological activities .

Biochemische Analyse

Biochemical Properties

It is known that these aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have diverse chemical reactivity

Cellular Effects

It is expected that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is expected that this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is expected that this compound’s effects change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .

Metabolic Pathways

It is expected that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is expected that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is expected that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione typically involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with 3-nitroaniline. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

Reaction of 3,4,5,6-tetrachlorophthalic anhydride with 3-nitroaniline: The anhydride reacts with the amine group of 3-nitroaniline to form the isoindoline-1,3-dione core structure.

Reflux in acetic acid: The reaction mixture is heated under reflux in acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoindoline-1,3-dione derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

Industry: Utilized in the production of dyes, pigments, and polymer additives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5,6,7-Tetrachloro-2-(1H-imidazol-2-yl)isoindoline-1,3-dione: Similar in structure but with an imidazole group instead of a nitrophenyl group.

4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione: Similar in structure but with a hydroxy group instead of a nitrophenyl group

Uniqueness

4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both tetrachloro and nitrophenyl groups enhances its potential for diverse applications in various fields.

Biologische Aktivität

4,5,6,7-Tetrachloro-2-(3-nitrophenyl)isoindoline-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core structure. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H4Cl4N2O4 with a molecular weight of 406.0 g/mol. The compound features a complex structure that includes tetrachloro and nitrophenyl substituents which influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H4Cl4N2O4 |

| Molecular Weight | 406.0 g/mol |

| CAS Number | 850782-38-6 |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. In various studies:

- Glycosidase Inhibition : The compound has been tested for its inhibitory effects on glycosidases. The IC50 values indicate varying levels of potency depending on the specific enzyme targeted:

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. While specific data on its efficacy against various pathogens is limited, the presence of the nitrophenyl group suggests potential activity against bacteria and fungi due to its electrophilic nature which may disrupt microbial cellular functions.

Study on Anticancer Activity

A study explored the anticancer potential of similar tetrachlorophthalimides and found that modifications in substitution patterns significantly influenced their cytotoxicity against different cancer cell lines. Although direct studies on the specific compound are scarce, related compounds demonstrated promising results with low GI50 values (between 3 and 38 μM), indicating potential for therapeutic applications in oncology .

Toxicological Assessment

While comprehensive toxicological data for this specific compound is not fully established, preliminary assessments suggest that high doses may lead to adverse effects in animal models. Further studies are required to delineate the safety profile and therapeutic window for potential clinical applications.

The proposed mechanisms by which this compound exerts its biological effects include:

- Metabolic Pathways : Interaction with various enzymes may alter metabolic flux or metabolite levels within biological systems.

- Transport and Distribution : The compound may interact with transporters or binding proteins affecting its localization and accumulation in tissues.

- Subcellular Localization : Potential targeting signals or post-translational modifications may direct the compound to specific organelles where it could exert its biological effects.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrachloro-2-(3-nitrophenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl4N2O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)19(13(7)21)5-2-1-3-6(4-5)20(23)24/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHMMWVWGWFITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl4N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.